1-(2-Phenylacetyl)-2-piperidinecarboxylic acid
Description
Historical Context and Discovery
The development and identification of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid emerged from the broader exploration of piperidine derivatives in medicinal chemistry research. Piperidine-based compounds have a rich history in pharmaceutical development, with pipecolic acid (piperidine-2-carboxylic acid) being recognized as an important amino acid derivative that occurs naturally and serves as a biosynthetic precursor in various metabolic pathways. The systematic investigation of N-acylated piperidinecarboxylic acids gained momentum as researchers sought to develop novel compounds with enhanced pharmacological properties.
The specific compound 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid represents part of a broader research initiative to explore phenylacetyl derivatives of piperidine systems. This research direction was influenced by the known biological activities of phenylacetic acid derivatives and the structural versatility of piperidine rings in drug design. The compound's identification and characterization became part of systematic studies examining how different acyl substituents affect the chemical and biological properties of piperidinecarboxylic acids.
Historical pharmaceutical research has demonstrated that modifications to the piperidine nitrogen through acylation can significantly alter the compound's pharmacokinetic properties, receptor binding affinity, and metabolic stability. The phenylacetyl group specifically was chosen for investigation due to its presence in various bioactive molecules and its potential to provide favorable lipophilic characteristics while maintaining synthetic accessibility.
Nomenclature and Classification
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid belongs to the chemical class of N-acylpiperidinecarboxylic acids, representing a subgroup within the larger family of piperidine derivatives. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, clearly indicating the substitution pattern: the phenylacetyl group is attached to the nitrogen atom (position 1) of the piperidine ring, while the carboxylic acid functionality is located at position 2 of the same ring system.
Alternative nomenclature for this compound includes "1-(phenylacetyl)piperidine-2-carboxylic acid," which appears in various chemical databases and supplier catalogs. The compound can also be classified as a phenylacetyl derivative, emphasizing its relationship to phenylacetic acid through the acyl linkage. Within chemical taxonomy, it represents an intersection of several important structural motifs: the piperidine heterocycle, the carboxylic acid functional group, and the phenylacetyl moiety.
The compound's classification extends to its role as a potential pharmaceutical intermediate and building block. In medicinal chemistry contexts, it is often categorized among compounds designed for structure-activity relationship studies, particularly those investigating the effects of phenylacetyl substitution on piperidine-based pharmacophores. The dual functionality provided by both the carboxylic acid and the amide groups offers multiple sites for further chemical modification and biological interaction.
Chemical Registry Information
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is officially registered under Chemical Abstracts Service number 1101843-44-0, providing its unique identifier within global chemical databases. This registry number ensures unambiguous identification across different chemical suppliers, research institutions, and regulatory databases. The compound's molecular formula C14H17NO3 indicates the presence of 14 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting its moderate molecular complexity.
The molecular weight of 247.29 daltons positions this compound within the range typical for small molecule pharmaceuticals and research chemicals. Additional registry information includes the Molecular Design Limited number MFCD09803383, which provides an alternative identification system used by various chemical databases and inventory management systems. The compound's structural representation through Simplified Molecular Input Line Entry System notation as C1CCN(C(C1)C(O)=O)C(Cc1ccccc1)=O offers a standardized text-based description of its molecular structure.
Chemical suppliers have assigned various internal catalog numbers to this compound, with AKSci designating it as product 8701AC and Chemdiv listing it under compound identification BB52-9785. These supplier-specific identifiers facilitate procurement and inventory management within research laboratories. The compound's availability through multiple commercial sources indicates its established role in research applications and synthetic chemistry.
Significance in Piperidine-based Chemistry
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid holds particular significance within piperidine-based chemistry due to its structural features that combine fundamental elements of heterocyclic chemistry with functionalities commonly found in bioactive molecules. The piperidine ring system serves as a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceutical compounds ranging from analgesics to antihistamines. The presence of both nitrogen substitution through phenylacetyl attachment and carboxylation at the 2-position creates a compound with multiple reactive sites for further synthetic elaboration.
The compound's significance is further enhanced by its relationship to pipecolic acid, a naturally occurring amino acid that plays important roles in plant and bacterial metabolism. Research has shown that pipecolic acid and its derivatives are involved in various biosynthetic pathways and can be produced through enzymatic processes involving lysine as a precursor. The N-acylation of pipecolic acid derivatives, as exemplified by 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid, represents a synthetic strategy for modifying the compound's properties while maintaining the core piperidine structure.
Synthetic methodologies for preparing piperidinecarboxylic acids have been extensively developed, with hydrogenation of pyridinecarboxylic acids representing one established approach. The availability of efficient synthetic routes to the parent piperidinecarboxylic acid framework facilitates the preparation of N-substituted derivatives like 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid. This synthetic accessibility has contributed to the compound's utility as a research tool and potential pharmaceutical intermediate.
The structural complexity of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid, with its combination of aromatic, aliphatic, and functional group elements, makes it valuable for structure-activity relationship studies. Researchers can systematically modify different portions of the molecule to understand how structural changes affect biological activity, chemical reactivity, and physicochemical properties.
Position within Phenylacetyl Derivatives Research
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid occupies an important position within the broader field of phenylacetyl derivatives research, representing a convergence of phenylacetic acid chemistry with piperidine heterocyclic systems. Phenylacetyl derivatives have been extensively studied in medicinal chemistry due to their presence in various pharmaceutical compounds and their ability to modulate biological activity through aromatic interactions and appropriate lipophilicity profiles.
Research into phenylacetyl derivatives has encompassed various heterocyclic systems, with piperidine being particularly attractive due to its conformational flexibility and well-established synthetic chemistry. The phenylacetyl group provides several advantages in drug design contexts, including appropriate molecular size, favorable partition coefficients, and potential for π-π interactions with biological targets. When combined with the piperidine scaffold, these properties can be fine-tuned through additional substitution patterns.
The development of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid and related compounds has been influenced by successful pharmaceutical examples that incorporate phenylacetyl functionalities. The systematic exploration of how phenylacetyl substitution affects the properties of piperidinecarboxylic acids represents part of a broader research strategy aimed at identifying optimal structural combinations for specific biological targets.
Current research trends in phenylacetyl derivatives include investigations into fluorinated analogues, extended chain lengths between the phenyl and carbonyl groups, and alternative positioning of the phenylacetyl substituent on various heterocyclic scaffolds. These studies contribute to understanding structure-activity relationships and guide the design of new compounds with improved properties. The position of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid within this research landscape reflects its role as both a standalone compound of interest and a representative example of the phenylacetyl-piperidine structural class.
Properties
IUPAC Name |
1-(2-phenylacetyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-11-6-2-1-3-7-11)15-9-5-4-8-12(15)14(17)18/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPYJXXYTOWXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Pyridinecarboxylic Acids
A widely used method involves the catalytic hydrogenation of 2-pyridinecarboxylic acid to yield 2-piperidinecarboxylic acid. This process uses palladium on carbon as a catalyst under controlled temperature and pressure conditions:
- Catalyst: Palladium on carbon (5% Pd content)
- Solvent: Water
- Temperature: 90–100 °C
- Pressure: 4–5 MPa hydrogen pressure
- Reaction Time: Approximately 3–4 hours
- Post-processing: Removal of catalyst by filtration, vacuum distillation to remove moisture, addition of methanol to precipitate the product, cooling, and centrifugation to isolate the solid product.
This method offers high yields (above 85%) and high purity (98–102% content), with advantages including mild reaction conditions, low side reactions, and simplified post-processing without the need for strong bases or neutralization steps.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Pd/C (5%) |
| Temperature | 90–100 °C |
| Pressure | 4–5 MPa |
| Reaction Time | 3–4 hours |
| Yield | >85% |
| Purity | 98–102% |
| Post-processing | Vacuum distillation, methanol precipitation |
Introduction of the 2-Phenylacetyl Group
The key step to obtain 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is the acylation of the piperidine nitrogen with a 2-phenylacetyl moiety.
Alkylation and Acylation Strategies
One approach involves the preparation of 1-substituted piperidine derivatives via alkylation or acylation reactions. For example, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate can be synthesized and then further reacted with phenyl lithium reagents to introduce the phenylacetyl group.
- Step 1: Preparation of ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate by refluxing ethyl isonipecotate with 2-bromoethanol and potassium carbonate in toluene.
- Step 2: Conversion of the chloroethyl intermediate to the phenyl-substituted derivative by reaction with phenyl lithium in dibutyl ether at low temperature (-15 °C).
- Step 3: Workup involves aqueous extraction, heating, washing, and crystallization to isolate the product.
This multi-step process yields the phenyl-substituted piperidine derivative with moderate yields (~57%) and high purity.
Asymmetric Synthesis and Chiral Auxiliary Methods
For enantiomerically pure 2-piperidinecarboxylic acid derivatives, asymmetric synthesis methods have been developed:
- Lewis acid-catalyzed condensation of L-camphorsulfonamide with diphenylimine ester to form an intermediate.
- Asymmetric alkylation under strong base conditions.
- One-pot imine hydrolysis and intramolecular cyclization to form the piperidine ring.
- Removal of chiral auxiliary under alkaline conditions to yield (S)-2-piperidinecarboxylic acid.
This method is efficient, with a short synthetic route, high yield, and excellent stereoselectivity, making it suitable for producing chiral intermediates for pharmaceutical applications.
Summary Table of Preparation Methods
| Method Type | Key Steps/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C catalyst, 90–100 °C, 4–5 MPa H2, aqueous medium, methanol precipitation | >85 | 98–102 | Mild conditions, industrially scalable, high yield, simple post-processing |
| Alkylation/Acylation | Reflux with 2-bromoethanol, K2CO3, toluene; phenyl lithium addition at -15 °C | ~57 | High | Multi-step, moderate yield, introduces phenylacetyl group |
| Asymmetric Synthesis with Chiral Auxiliary | Lewis acid catalysis, asymmetric alkylation, one-pot cyclization, alkaline cleavage | High | High | Produces enantiomerically pure product, suitable for chiral drug intermediates |
Research Findings and Industrial Relevance
- The hydrogenation method using palladium on carbon is preferred for industrial-scale production due to its simplicity, safety, and high yield.
- The alkylation and acylation steps require careful control of reaction conditions to maximize yield and purity of the phenylacetylated product.
- Asymmetric synthesis routes provide access to chiral forms of the compound, which are critical for pharmaceutical applications where stereochemistry affects biological activity.
- The choice of method depends on the desired scale, purity, and stereochemical requirements.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-phenylacetyl)-2-piperidinecarboxylic acid with structurally related piperidine derivatives, focusing on substituents, molecular properties, and functional roles:
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-phenylacetyl group in the target compound increases logP compared to unsubstituted piperidinecarboxylic acids (e.g., DL-pipecolic acid, logP ~0.5). Chroman and thiophene-sulfonyl derivatives exhibit even higher logP due to aromatic rings and sulfur atoms .
- Acid-Base Behavior : The carboxylic acid at position 2 confers a pKa of ~4.5–5.0, enabling pH-dependent solubility. Sulfonyl and nitro groups in analogs (e.g., ) lower pKa further, enhancing ionization in physiological environments .
Research Findings and Limitations
- Safety Profiles : 3-Piperidinecarboxylic acid () and DL-pipecolic acid () are classified as low-risk laboratory chemicals, whereas nitro- and sulfonyl-substituted analogs may pose higher toxicity risks due to reactive functional groups .
- Knowledge Gaps: Limited data exist on the target compound’s specific bioactivity or metabolic stability. Most evidence focuses on structural analogs, necessitating further experimental validation .
Biological Activity
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and implications for scientific research.
Chemical Structure and Properties
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid features a piperidine ring substituted with a phenylacetyl group, which influences its interaction with biological systems. Its structural formula can be represented as follows:
Target Pathways
The primary biochemical pathway involving 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is the phenylacetic acid (PAA) pathway . The compound participates in the incorporation of molecular oxygen into phenylacetyl-CoA, leading to the formation of 1,2-epoxyphenylacetyl-CoA , a critical intermediate in various metabolic processes.
Interaction with Enzymes
The compound interacts with several enzymes, notably phenylacetyl-CoA epoxidase , which catalyzes the conversion of phenylacetyl-CoA to 1,2-epoxyphenylacetyl-CoA. This interaction is essential for its role in the catabolic pathway of phenylacetic acid , influencing cellular processes such as metabolism and signaling pathways.
Antimicrobial Properties
Studies have indicated that 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid exhibits antimicrobial activity. This activity is linked to its ability to disrupt biofilm formation in bacteria, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. Its influence on cellular signaling pathways could modulate inflammatory responses, providing a basis for further investigations into its therapeutic potential in inflammatory diseases.
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid indicates that it is metabolized by esterases in the human liver and plasma, leading to various metabolites that may retain biological activity. The dosage effects observed in animal models highlight that higher concentrations may result in toxicity, while lower doses could yield beneficial effects.
Research Applications
The compound has several applications across different fields:
- Chemistry : Serves as an intermediate in synthesizing complex organic molecules.
- Biology : Investigated for its potential biological activities, particularly antimicrobial and anti-inflammatory effects.
- Medicine : Explored for drug development, particularly in designing new therapeutic agents targeting microbial infections and inflammation.
- Industry : Utilized in producing specialty chemicals and materials .
Data Summary Table
| Activity | Description |
|---|---|
| Antimicrobial | Disrupts biofilm formation; potential for new agents |
| Anti-inflammatory | Modulates inflammatory responses |
| Enzyme Interaction | Binds to phenylacetyl-CoA epoxidase |
| Metabolic Pathways | Involved in phenylacetic acid catabolism |
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid effectively inhibited the growth of various bacterial strains. The mechanism was attributed to its ability to interfere with biofilm formation, which is crucial for bacterial virulence.
Case Study 2: Anti-inflammatory Potential
A study investigating the anti-inflammatory effects of this compound showed significant reductions in pro-inflammatory cytokines in treated cell cultures. This suggests a promising avenue for further research into its application in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
